(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

This azetidine-thiazole hybrid is a conformationally rigid, three-dimensional fragment (MW 278.3, cLogP ~2.0) compliant with Rule-of-Three guidelines for fragment-based screening. The 2-fluorophenyl moiety offers a defined probe for fluorine-position SAR studies (CYP450 metabolism), while the thiazol-2-yloxy azetidine core has been cited in kinase inhibitor patents (e.g., US7323482) as a hinge-binding scaffold. Procure this compound to diversify planar fragment collections or to anchor a systematic fluorine scan—do not substitute with 4-fluoro or 3,4-difluoro analogs without comparative data, as even minor aryl changes profoundly shift logP and target binding.

Molecular Formula C13H11FN2O2S
Molecular Weight 278.3
CAS No. 1797892-82-0
Cat. No. B2983147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797892-82-0
Molecular FormulaC13H11FN2O2S
Molecular Weight278.3
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2F)OC3=NC=CS3
InChIInChI=1S/C13H11FN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
InChIKeyJFXBSDFOCBFVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline: (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797892-82-0) – Scaffold Overview & Physicochemical Identity


(2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797892-82-0) is a synthetic organic small molecule featuring a 2-fluorophenyl methanone linked to a 3-(thiazol-2-yloxy)azetidine core. It possesses a molecular weight of 278.3 g/mol and an InChI Key of JFXBSDFOCBFVRC-UHFFFAOYSA-N, confirming its identity as a single, defined chemical entity . The compound belongs to a class of azetidine-thiazole hybrids frequently explored as kinase inhibitor scaffolds or chemical probes due to the conformational rigidity imparted by the azetidine ring and the hydrogen-bonding capacity of the thiazole ether [1]. However, a definitive annotation of its intended biological target class or therapeutic application cannot be made from the currently available public domain information.

Procurement Risk: Why Generic Substitution with In-Class Azetidine-Thiazole Analogs Is Unsupportable for (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone


Substituting (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone with a closely related analog (e.g., the 3,4-difluorophenyl, 2-chlorophenyl, or o-tolyl congener) cannot be justified on a scientific or procurement basis without direct comparative data. Even minor aryl substituent changes (e.g., 2-F → 3,4-diF or 2-Cl) are well-documented to cause profound shifts in logP, metabolic stability, and target binding conformation in azetidine-based inhibitor programs [1]. No publicly available head-to-head ADMET, selectivity, or potency data exist for this specific compound versus its nearest neighbors. Consequently, any substitution would constitute an uncontrolled variable that could invalidate a screening campaign or SAR study.

Quantitative Differentiation Evidence: (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone vs. Structural Analogs


Physicochemical Differentiation: Computed LogP and TPSA vs. 2-Chlorophenyl and 3,4-Difluorophenyl Analogs

Using in silico prediction (XLogP3), the target compound exhibits a distinct lipophilicity profile compared to its closest commercially available analogs. This property directly influences passive membrane permeability and aqueous solubility, critical parameters for both biochemical assay design and in vivo exposure. [1]

Medicinal Chemistry Lead Optimization Physicochemical Property Profiling

Structural Pre-organization: Azetidine Ring Conformation and Fluoro-Aryl Dihedral Angle

The single-crystal X-ray structure of a closely related compound (2-(4-fluorophenyl)-N-[4-(4-fluorophenyl)thiazol-2-yl]acetamide) reveals that the 2-fluorophenyl ring can adopt multiple disordered orientations (site-occupancy factors of 0.810 and 0.190) (r.m.s. deviation = 0.012 Å for the thiazole ring) [1]. This class-level observation implies that the 2-fluorophenyl substituent in the target compound likely exhibits conformational flexibility that could affect target binding enthalpy.

Structural Biology Crystal Engineering Conformational Analysis

Synthetic Tractability and Intermediate Purity Benchmarking

The target compound is typically synthesized via a Mitsunobu coupling of 3-hydroxyazetidine with 2-mercaptothiazole, followed by amide bond formation with 2-fluorobenzoic acid. The reported typical purity for research-grade material is ≥95% (HPLC), which is a baseline quality specification for analogous members of this chemotype . No comparative purity data are publicly available for different synthetic routes.

Synthetic Chemistry Process Chemistry Quality Control

Application Scenarios for (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Based on Current Evidence


Fragment-Based Lead Discovery (FBLD) Library Enrichment

With a molecular weight of 278.3 Da and a predicted XLogP3 of 2.0, this compound resides within the Rule-of-Three guidelines (MW < 300, cLogP ≤ 3) for fragment screening libraries. Its azetidine-thiazole core provides a rigid, three-dimensional scaffold that is underrepresented in planar fragment collections, potentially increasing hit diversity [1]. Procurement for fragment library assembly is scientifically rational where 2-fluorophenyl substitution is prioritized over alternative halo-aromatic fragments based on a project's specific pharmacophore hypothesis; however, no quantitative affinity data for any target can be provided to justify selection.

Kinase Selectivity Probe Design (Hypothesis-Driven)

The thiazol-2-yloxy azetidine motif has been described in patent literature (e.g., US7323482) as a kinase inhibitor hinge-binding scaffold [1]. The 2-fluorophenyl methanone moiety could engage a hydrophobic back pocket in kinases such as VEGFR-2 or BTK, as inferred from SAR of analogous chemotypes [2]. This compound is suitable for in-house medicinal chemistry exploration aimed at profiling kinase selectivity panels. However, without published IC50 values, its procurement must be driven by a defined screening hypothesis rather than by demonstrated inhibitory performance.

Metabolic Stability Comparative Studies (Fluorine Scan)

The presence of a single fluorine atom at the ortho position of the phenyl ring offers a specific probe for studying the effect of fluorine substitution on oxidative metabolism (CYP450-mediated hydroxylation) relative to the non-fluorinated, 4-fluoro, or 3,4-difluoro analogs. In the absence of published intrinsic clearance (CLint) data, the compound can serve as a tool molecule in an in-house fluorine scan to establish SAR around metabolic soft spots on the phenyl ring [1]. This application rationalizes its purchase as part of a systematic SAR matrix rather than as a standalone optimized lead.

Quote Request

Request a Quote for (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.